molecular formula C17H22N2O3 B6975113 3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one

3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one

Cat. No.: B6975113
M. Wt: 302.37 g/mol
InChI Key: NNWMSFZAZWOVBR-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step may involve the use of cyclopropylmethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone derivatives: Compounds with similar structures but different substituents.

    Cyclopropylmethyl derivatives: Compounds featuring the cyclopropylmethyl group attached to different core structures.

    Benzoyl derivatives: Compounds with the benzoyl group attached to various molecular frameworks.

Uniqueness

The uniqueness of 3-(Cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(cyclopropylmethyl)-1-(2-hydroxy-4-propan-2-ylbenzoyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)13-5-6-14(15(20)7-13)17(22)19-9-16(21)18(10-19)8-12-3-4-12/h5-7,11-12,20H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWMSFZAZWOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)N2CC(=O)N(C2)CC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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